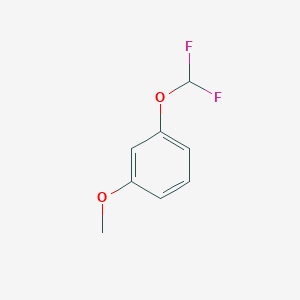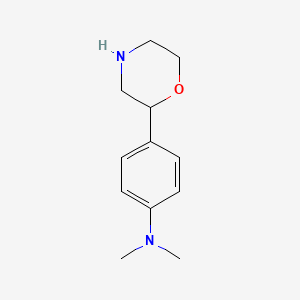
N,N-dimethyl-4-(morpholin-2-yl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(morpholin-2-yl)benzenamine typically involves the reaction of 4-chloronitrobenzene with morpholine, followed by reduction and methylation steps. The general synthetic route can be summarized as follows:
Nucleophilic Substitution: 4-chloronitrobenzene reacts with morpholine in the presence of a base such as potassium carbonate to form 4-(morpholin-2-yl)nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).
Methylation: The resulting 4-(morpholin-2-yl)benzenamine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(morpholin-2-yl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Secondary or primary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N,N-dimethyl-4-(morpholin-2-yl)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(morpholin-2-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Lacks the morpholine ring, making it less versatile in certain applications.
4-morpholinoaniline: Contains a morpholine ring but lacks the dimethyl groups, affecting its reactivity and properties.
N-methyl-4-(morpholin-2-yl)benzenamine: Similar structure but with only one methyl group, leading to different chemical behavior
Uniqueness
N,N-dimethyl-4-(morpholin-2-yl)benzenamine is unique due to its combination of a morpholine ring and dimethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, including its use as an intermediate in organic synthesis and its potential therapeutic properties .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-morpholin-2-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-14(2)11-5-3-10(4-6-11)12-9-13-7-8-15-12/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
ASFKELOGBBCCOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


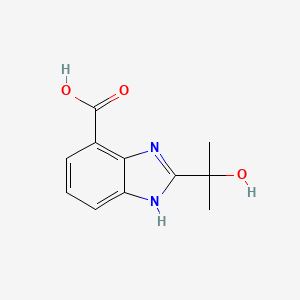
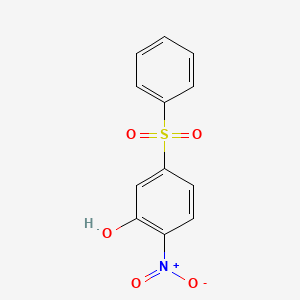
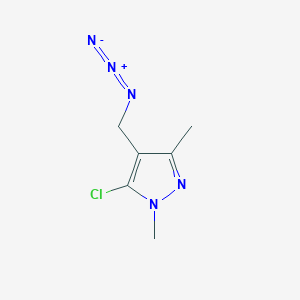
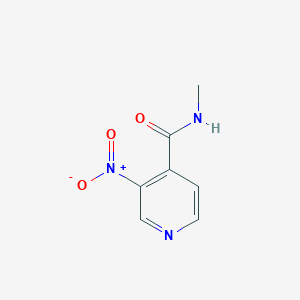
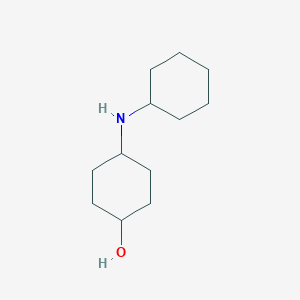
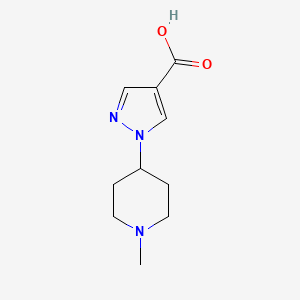
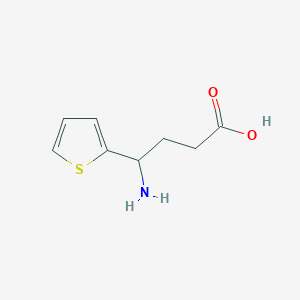
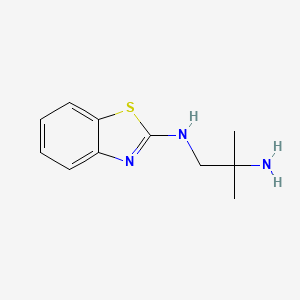
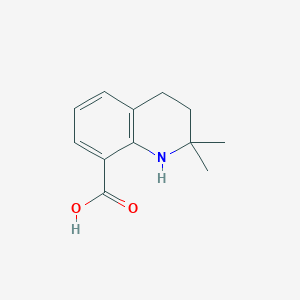
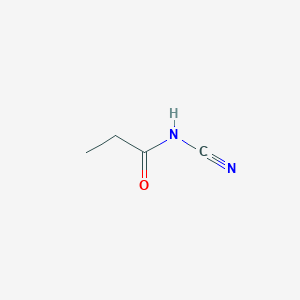
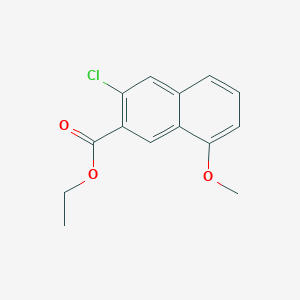
![Allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8603749.png)
![{[(1-Chlorononan-4-YL)oxy]methyl}benzene](/img/structure/B8603762.png)
